Cas no 19182-97-9 (Phenol, 2-nitro-6-(2-propenyl)-)
Phenol, 2-nitro-6-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-nitro-6-(2-propenyl)-
- 2-allyl-6-nitrophenol
- 2-nitro-6-prop-2-enylphenol
- 2-Allyl-6-nitro-phenol
- 19182-97-9
- MB13689
- SCHEMBL425736
- DB-251323
- A880352
- 2-Nitro-6-(2-propen-1-yl)phenol
- KVNAARREQORWCW-UHFFFAOYSA-N
-
- MDL: MFCD14702552
- Inchi: 1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2
- InChI Key: KVNAARREQORWCW-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1CC=C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 263.04054
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 72.6
Phenol, 2-nitro-6-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1294258-50mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 50mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294258-50mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 50mg |
$285 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1294258-100mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 100mg |
$455 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1294258-250mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 250mg |
$665 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1294258-500mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 500mg |
$1095 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1294258-5g |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 5g |
$6585 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1294258-1g |
2-Allyl-6-nitro-phenol |
19182-97-9 | 95% | 1g |
$1765 | 2025-02-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0615-1g |
2-Allyl-6-nitro-phenol |
19182-97-9 | 97% | 1g |
¥13815.43 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0615-5g |
2-Allyl-6-nitro-phenol |
19182-97-9 | 97% | 5g |
¥51414.37 | 2024-04-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0615-500mg |
2-Allyl-6-nitro-phenol |
19182-97-9 | 97% | 500mg |
¥8569.06 | 2024-04-19 |
Phenol, 2-nitro-6-(2-propenyl)- Suppliers
Phenol, 2-nitro-6-(2-propenyl)- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Phenol, 2-nitro-6-(2-propenyl)-
Recent Advances in the Study of Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) in Chemical Biology and Pharmaceutical Research
Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) is a nitroaromatic compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have explored its unique chemical properties, biological activities, and potential therapeutic uses. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery and development.
The compound's structure, featuring a nitro group and an allyl substituent on a phenolic ring, confers distinct reactivity and biological activity. Recent synthetic methodologies have improved the yield and purity of Phenol, 2-nitro-6-(2-propenyl)-, enabling more extensive biological evaluation. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize its structure and confirm its identity.
In pharmacological studies, Phenol, 2-nitro-6-(2-propenyl)- has demonstrated notable antimicrobial and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further elucidation is required.
Additionally, research has highlighted its potential as a precursor in the synthesis of more complex bioactive molecules. Its nitro group serves as a versatile functional handle for further chemical modifications, making it valuable in medicinal chemistry. Recent work has explored its incorporation into heterocyclic scaffolds with enhanced pharmacological profiles.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Current research is investigating structural analogs and prodrug strategies to address these limitations. The compound's full therapeutic potential will likely emerge as these studies progress.
In conclusion, Phenol, 2-nitro-6-(2-propenyl)- (CAS: 19182-97-9) represents an intriguing subject of study in chemical biology and drug discovery. Its unique structure and biological activities warrant continued investigation, particularly in the context of antimicrobial resistance and inflammatory diseases. Future research directions may include target identification, structure-activity relationship studies, and preclinical evaluation of optimized derivatives.
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